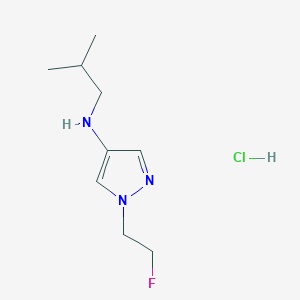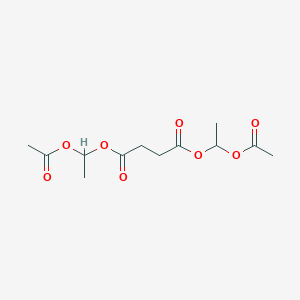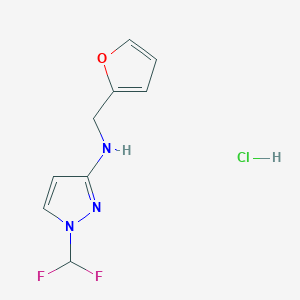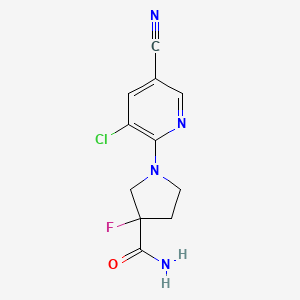
1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine is a fluorinated organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoroethylamine and isobutylamine.
Formation of Pyrazole Ring: The pyrazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The fluoroethyl and isobutyl groups are introduced through substitution reactions, often using reagents like sodium azide and tosylates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Photodegradation: Exposure to UV light can lead to photodegradation, forming various degradation products depending on the concentration and conditions.
Common reagents used in these reactions include sodium azide, tosylates, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds also contain nitrogen heterocycles and are used in various applications, including drug design and materials science.
1,2,4-Triazoles: These compounds are known for their antimicrobial and anticancer activities and are used in pharmaceutical research.
Fluoroquinolones: These compounds contain fluorine atoms and are widely used as antibiotics due to their ability to inhibit bacterial DNA gyrase.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H17ClFN3 |
|---|---|
Molecular Weight |
221.70 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H16FN3.ClH/c1-8(2)5-11-9-6-12-13(7-9)4-3-10;/h6-8,11H,3-5H2,1-2H3;1H |
InChI Key |
MZGSJDKHPVKVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CN(N=C1)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B15112622.png)

![2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15112632.png)
![2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15112636.png)
![3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol](/img/structure/B15112639.png)

![5-(2-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15112659.png)

![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B15112662.png)
![Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112675.png)
![4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112682.png)
![2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride](/img/structure/B15112684.png)


